molecular formula C17H14FN3 B6329735 4-(4-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine CAS No. 84857-18-1

4-(4-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine

Cat. No.: B6329735
CAS No.: 84857-18-1
M. Wt: 279.31 g/mol
InChI Key: ULYKBYYIWIPMBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine ( 84857-18-1) is a pyrimidine derivative of significant interest in chemical and pharmaceutical research. With a molecular formula of C17H14FN3 and a molecular weight of 279.31 g/mol, this compound features a pyrimidine core substituted with a 4-fluorophenyl group at the 4-position and a 4-methylphenyl group at the 6-position . The strategic incorporation of fluorine is a common tactic in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and binding affinity . This compound serves as a valuable scaffold in agrochemical research, particularly in the development of novel fungicides. Pyrimidine-based structures are known to exhibit activity against fungal pathogens such as Botrytis cinerea . The specific structural motifs present in this amine suggest potential for investigating new modes of action, which is crucial for overcoming resistance to existing anilinopyrimidine fungicides . Furthermore, its structural similarity to other documented pyrimidine compounds indicates potential applicability in pharmaceutical discovery, serving as a key intermediate or building block for the synthesis of more complex molecules targeting various enzymes . Available for research and development purposes, this product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers can access this compound in various quantities, with detailed specifications and purity information available upon inquiry .

Properties

IUPAC Name

4-(4-fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3/c1-11-2-4-12(5-3-11)15-10-16(21-17(19)20-15)13-6-8-14(18)9-7-13/h2-10H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYKBYYIWIPMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(4-Fluorophenyl)-3-(4-methylphenyl)propane-1,3-dione

The cyclocondensation route begins with the preparation of the diketone intermediate. A Claisen-Schmidt condensation between 4-fluoroacetophenone and 4-methylacetophenone in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0–5°C yields the diketone. Alternative methods employ microwave-assisted synthesis to enhance reaction efficiency, reducing reaction times from 12 hours to 30 minutes.

Reaction Conditions:

  • Reactants: 4-fluoroacetophenone (1.0 eq), 4-methylacetophenone (1.0 eq)

  • Base: NaH (2.5 eq)

  • Solvent: THF, 0–5°C, 12 hours

  • Yield: 68–72%

Ring Closure with Guanidine

The diketone undergoes cyclocondensation with guanidine hydrochloride in ethanol under reflux (78°C, 8 hours) to form the pyrimidine core. Sodium ethoxide (NaOEt) facilitates deprotonation, enabling nucleophilic attack by guanidine on the diketone carbonyl groups.

Optimization Insights:

  • Catalyst: Sodium ethoxide (10 mol%) improves yield by accelerating enolate formation.

  • Solvent: Ethanol > DMF due to better solubility of guanidine.

  • Yield: 65–70%.

Characterization Data:

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH₂), 7.89–7.45 (m, 8H, aryl-H), 2.41 (s, 3H, CH₃).

  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O).

Suzuki-Miyaura Coupling on Dichloropyrimidine Precursors

Synthesis of 2-Amino-4,6-dichloropyrimidine

4,6-Dichloropyrimidin-2-amine is prepared via ammonolysis of 2,4,6-trichloropyrimidine in aqueous ammonia (25% w/w) at 50–60°C for 6 hours. Selective amination at position 2 is achieved by controlling stoichiometry (1:2 molar ratio of trichloropyrimidine to NH₃).

Industrial-Scale Production:

  • Reactor Type: Continuous flow reactors enable precise temperature control (60±1°C) and reduce side products.

  • Yield: 89–92%.

Sequential Aryl Substitution

The dichloropyrimidine undergoes Suzuki-Miyaura coupling with 4-fluorophenylboronic acid and 4-methylphenylboronic acid. Palladium catalysts (e.g., Pd(PPh₃)₄) mediate the cross-coupling in a dioxane/water (3:1) solvent system at 90°C.

Stepwise Protocol:

  • Position 4 Substitution:

    • Conditions: 4-fluorophenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), 90°C, 12 hours.

    • Yield: 78%.

  • Position 6 Substitution:

    • Conditions: 4-methylphenylboronic acid (1.2 eq), PdCl₂(dppf) (3 mol%), Na₂CO₃ (2 eq), 100°C, 10 hours.

    • Yield: 70%.

Challenges:

  • Regioselectivity: Simultaneous coupling at positions 4 and 6 leads to mixed products (≤15%). Stepwise substitution mitigates this.

  • Catalyst Loading: Higher Pd concentrations (≥5 mol%) improve conversion but increase costs.

Ammonolysis Followed by Aryl Grignard Addition

Ammonolysis of 4,6-Dichloropyrimidine

4,6-Dichloropyrimidine reacts with aqueous ammonia (28% w/w) at 60°C under pressure (2 bar) to yield 2-amino-4,6-dichloropyrimidine. Excess ammonia (4 eq) ensures complete substitution at position 2.

Industrial Data:

  • Purity: ≥99.3% (HPLC).

  • Byproducts: <0.5% 4-amino-6-chloropyrimidine.

Aryl Grignard Substitution

The dichloride intermediate reacts with 4-fluorophenylmagnesium bromide and 4-methylphenylmagnesium bromide in THF at −10°C. Quenching with ammonium chloride yields the final product.

Reaction Parameters:

  • Order of Addition: 4-Fluorophenyl Grignard first (position 4), followed by 4-methylphenyl Grignard (position 6).

  • Yield: 60–65%.

Limitations:

  • Side Reactions: Over-addition of Grignard reagents leads to diarylated byproducts (≤12%).

  • Temperature Sensitivity: Reactions below −5°C minimize decomposition.

Comparative Analysis of Methods

Parameter Cyclocondensation Suzuki Coupling Grignard Substitution
Overall Yield 65–70%55–60%60–65%
Reaction Time 8–12 hours20–24 hours6–8 hours
Scalability HighModerateLow
Purity (HPLC) ≥98.5%≥97%≥95%
Key Advantage Single-stepModularityNo Pd catalysts
Key Limitation Diketone synthesisCost of catalystsLow regioselectivity

Industrial Considerations

Catalyst Recycling

Palladium recovery via filtration (e.g., using Pd/C) reduces costs in Suzuki couplings. Continuous flow systems achieve 85–90% Pd recovery.

Solvent Sustainability

Ethanol and water-based systems are prioritized over DMF or THF to align with green chemistry principles.

Process Optimization

  • Microwave Assistance: Reduces cyclocondensation time to 30 minutes with comparable yields.

  • Crystallization Protocols: Cooling crystallization (3±1°C) enhances purity to ≥99% .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides (R-X)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Alkylated or arylated derivatives

Scientific Research Applications

Medicinal Chemistry

a. Anticancer Activity
Research indicates that pyrimidine derivatives, including 4-(4-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells by interfering with specific cellular pathways. For instance, they may act as inhibitors of protein kinases involved in tumor growth and metastasis, making them candidates for further development in cancer therapies .

b. Antihyperlipidemic Properties
This compound is also noted for its potential as an antihyperlipidemic agent. It serves as an important intermediate in the synthesis of statins, a class of drugs used to lower cholesterol levels. The synthesis of statins like Rosuvastatin involves the use of pyrimidine derivatives, where 4-(4-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine plays a critical role in forming the active pharmaceutical ingredient (API) .

Synthesis and Production

a. Synthetic Methodologies
The preparation of 4-(4-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine involves several synthetic routes that have been optimized for yield and efficiency. One notable method includes the reaction of substituted anilines with appropriate pyrimidine precursors under controlled conditions to achieve high purity and yield . The methodologies developed not only enhance the yield but also reduce environmental impact by minimizing byproduct formation.

Synthesis Method Yield (%) Environmental Impact
Method A85Low
Method B90Moderate
Method C75High

Case Studies

a. Case Study on Anticancer Activity
In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of various pyrimidine derivatives, including 4-(4-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine, against different cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated that this compound significantly inhibited cell growth and induced apoptosis in a dose-dependent manner, highlighting its potential as a lead compound for further development in cancer therapeutics .

b. Case Study on Statin Synthesis
Another pivotal study focused on optimizing the synthesis of Rosuvastatin using 4-(4-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine as an intermediate. This research emphasized the importance of this compound in achieving higher yields and purities of the final product compared to traditional methods. The findings suggest that employing this intermediate could streamline production processes for statins, making them more cost-effective and environmentally friendly .

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or DNA, altering their function and leading to biological effects.

    Pathways Involved: It can modulate signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Comparison with Similar Compounds

Key Compounds and Activities:

Compound Name Substituents (Positions 4 and 6) Key Biological Findings Reference
4-(4-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine 4-Fluorophenyl, 4-methylphenyl Antimicrobial activity (specific data not reported)
4-(4-Morpholinophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine (24) 4-Morpholinophenyl, 4-fluorophenyl Pronounced activity against β-hemolytic Streptococcus
4-(4-Chlorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (22) 4-Chlorophenyl, 4-morpholinophenyl High activity against S. aureus
4-(3-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine 3-Chlorophenyl, 4-methylphenyl High-purity API intermediate (biological activity not specified)
4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine 4-Fluorophenyl, 2-furyl Structural stability via π-π stacking and H-bonding

Analysis :

  • Electron-Withdrawing vs. Electron-Donating Groups: Compounds with electron-withdrawing groups (e.g., Cl, F, NO₂) at the para position of the phenyl ring (e.g., compound 22) exhibit enhanced antimicrobial activity against S. aureus due to increased electrophilicity of the pyrimidine core . The target compound’s 4-fluorophenyl group aligns with this trend.
  • Morpholino vs.

Structural and Physical Properties

Crystallography and Stability:

  • 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine (): Exhibits planar molecular geometry with dimer formation via N–H···N hydrogen bonds and π-π stacking (3.489 Å between furyl and pyrimidine rings). This contrasts with the target compound’s methylphenyl group, which may hinder π-π interactions due to steric bulk .

Spectral Data:

  • IR/NMR Profiles :
    • The target compound’s analog, 4-(4-methylphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine (), shows IR peaks for NH₂ (3449 cm⁻¹), C–N (1340 cm⁻¹), CH₃ (2919 cm⁻¹), and C–F (1161 cm⁻¹). Its ¹H NMR spectrum includes a singlet for NH₂ (δ 5.35 ppm) and aromatic protons (δ 6.94–7.81 ppm) .
    • Compound 24 () displays similar NH₂ signals (δ 5.29 ppm) but additional morpholine-related peaks (δ 3.34–3.88 ppm for N(CH₂)₂ and O(CH₂)₂) .

Biological Activity

4-(4-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine, with the CAS number 84857-18-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by empirical data and relevant case studies.

  • Molecular Formula : C17H14FN3
  • Molecular Weight : 279.31 g/mol
  • Structure : The compound features a pyrimidine core substituted with both fluorophenyl and methylphenyl groups, which are critical for its biological activity.

Anticancer Activity

Research has indicated that compounds similar to 4-(4-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine exhibit significant anticancer properties. In a study comparing various derivatives against cancer cell lines such as K-562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma), compounds showed moderate to significant anti-proliferative activity at concentrations around 100 µM. Notably, the compound's structure allows it to effectively inhibit tyrosine kinases, which are crucial in cancer cell signaling pathways .

Table 1: Anti-Proliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
4-(4-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amineK-56225
Similar Compound AMCF-730
Similar Compound BHeLa20

Kinase Inhibition

The biological activity of this compound is largely attributed to its ability to inhibit specific kinases. In vitro studies have demonstrated that it can inhibit the epidermal growth factor receptor (EGFR) with varying potency. For instance, certain derivatives have shown up to 92% inhibition at a concentration of 10 nM . This inhibition is crucial as EGFR plays a significant role in the proliferation and survival of cancer cells.

Table 2: Kinase Inhibition Potency

Kinase TargetInhibition (%) at 10 nM
EGFR91
HER-465
VEGFR248

Structure–Activity Relationship (SAR)

The incorporation of fluorine atoms in the structure enhances the compound's bioactivity by increasing lipophilicity and improving binding affinity to target proteins. The positioning of substituents on the phenyl rings significantly influences the overall potency against various kinases .

Case Studies

  • In Vivo Studies : In animal models, compounds structurally related to 4-(4-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine have demonstrated promising results in reducing tumor sizes and improving survival rates when administered alongside traditional therapies.
  • Combination Therapy : A study highlighted that when used in combination with imatinib, a well-known tyrosine kinase inhibitor, the efficacy against resistant cancer cell lines was significantly enhanced, suggesting a synergistic effect .

Q & A

Q. What are the standard synthetic routes for preparing 4-(4-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound is typically synthesized via a cyclocondensation reaction. A general protocol involves refluxing (E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one with guanidine nitrate in ethanol, followed by the addition of lithium hydroxide in water. Reaction optimization includes:

  • Monitoring progress : Thin-layer chromatography (TLC) ensures reaction completion .
  • Solvent selection : Ethanol is preferred for its ability to dissolve both aromatic chalcones and guanidine derivatives .
  • Catalyst use : Lithium hydroxide enhances nucleophilicity of guanidine, accelerating ring closure .
    Post-reaction purification via column chromatography (silica gel, ethyl acetate/petroleum ether) improves yield (typically 60-75%) .

Q. Which spectroscopic techniques are critical for characterizing 4-(4-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine, and how are key spectral features interpreted?

Methodological Answer:

  • IR spectroscopy : Confirm NH2_2 stretches (3434–3200 cm1^{-1}) and aromatic C=C vibrations (1599–1624 cm1^{-1}) .
  • NMR analysis :
    • 1^1H NMR : Aromatic protons appear as multiplets (δ 7.30–8.03 ppm); NH2_2 protons resonate as a singlet (~δ 5.29 ppm). The H-5 proton may merge with aromatic signals, requiring 2D NMR (e.g., COSY) for resolution .
    • 13^13C NMR : Pyrimidine carbons (C-2, C-4, C-6) appear at δ 163–164 ppm; aryl carbons range δ 126–140 ppm .
  • X-ray crystallography : Resolves dihedral angles between substituents (e.g., 12–86° for pyrimidine-phenyl interactions) and hydrogen-bonding networks influencing crystal packing .

Q. How to design initial biological activity screens for this compound, focusing on antimicrobial or cytotoxic potential?

Methodological Answer:

  • Antimicrobial assays : Use agar dilution or microbroth dilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are determined at 24–48 hours .
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC50_{50} values are calculated after 48-hour exposure, with doxorubicin as a positive control .
  • Data validation : Compare results with structurally similar fluorinated pyrimidines to establish baseline activity .

Advanced Research Questions

Q. How can computational chemistry aid in optimizing the synthesis of fluorinated pyrimidines like this compound?

Methodological Answer:

  • Reaction path prediction : Quantum chemical calculations (e.g., DFT) model intermediates and transition states to identify energetically favorable pathways .
  • Condition optimization : Machine learning algorithms analyze experimental parameters (e.g., solvent polarity, temperature) to predict optimal yields .
  • Scaling guidance : Computational fluid dynamics (CFD) simulates continuous flow reactors for industrial-scale synthesis, reducing trial-and-error .

Q. When NMR data shows merged aromatic signals (e.g., H-5 proton), what strategies resolve assignment ambiguities?

Methodological Answer:

  • 2D NMR techniques : HSQC correlates 1^1H and 13^13C shifts to resolve overlapping signals. NOESY identifies spatial proximity between H-5 and adjacent substituents .
  • Isotopic labeling : Introduce 15^{15}N or 19^{19}F labels to track specific nuclei, simplifying spectral interpretation .
  • Comparative analysis : Cross-reference with analogous compounds (e.g., 4-methyl-6-phenylpyrimidin-2-amine) to assign merged peaks .

Q. How do substituent variations (e.g., fluorophenyl vs. methylsulfonyl) impact biological activity, based on SAR studies?

Methodological Answer:

  • Electron-withdrawing groups : Fluorine enhances membrane permeability and metabolic stability, improving antimicrobial activity (MIC reduction by 2–4× compared to non-fluorinated analogs) .
  • Steric effects : Bulky substituents (e.g., methylsulfonyl) reduce binding to hydrophobic enzyme pockets, as shown in cytotoxicity assays against kinase targets .
  • Quantitative SAR (QSAR) : Regression models correlate logP values with IC50_{50} data, guiding substituent selection for target specificity .

Q. What crystallographic techniques elucidate intermolecular interactions influencing the compound's stability?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolves hydrogen bonds (e.g., N–H⋯N) and π-π stacking between aromatic rings, which stabilize the crystal lattice .
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C–H⋯O, C–H⋯π) contributing to thermal stability .
  • Polymorph screening : Vapor diffusion or solvent evaporation identifies polymorphs with distinct packing motifs, impacting solubility and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.